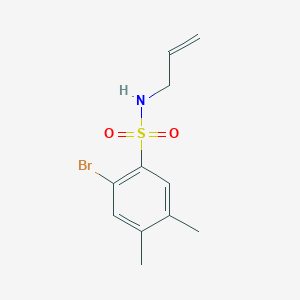
4-(4-Chloro-3-propoxybenzenesulfonamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-3-propoxybenzenesulfonamido)benzoic acid, also known as CPB, is a chemical compound that belongs to the class of sulfonamide-based drugs. CPB has been widely studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 4-(4-Chloro-3-propoxybenzenesulfonamido)benzoic acid is based on its ability to inhibit the activity of carbonic anhydrase enzymes, which are involved in several physiological processes, including acid-base balance, respiration, and ion transport. This compound binds to the active site of carbonic anhydrase enzymes and blocks their catalytic activity, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide. This mechanism of action has been exploited in the development of several drugs for the treatment of glaucoma, epilepsy, and other diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of intraocular pressure, the suppression of tumor growth, and the modulation of immune responses. This compound has also been reported to have anti-inflammatory, analgesic, and antibacterial activities, which make it a potential candidate for the treatment of several diseases.
実験室実験の利点と制限
4-(4-Chloro-3-propoxybenzenesulfonamido)benzoic acid has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. This compound is also commercially available and relatively inexpensive, making it a convenient tool compound for academic and industrial research. However, this compound has some limitations for lab experiments, including its low selectivity for carbonic anhydrase isozymes and its potential toxicity and side effects, which require careful handling and safety precautions.
将来の方向性
There are several future directions for the research and development of 4-(4-Chloro-3-propoxybenzenesulfonamido)benzoic acid, including the design and synthesis of novel this compound derivatives with improved selectivity, potency, and pharmacokinetic properties. This compound-based drugs could also be developed for the treatment of diseases that are associated with carbonic anhydrase dysfunction, such as osteoporosis, diabetes, and obesity. Furthermore, this compound could be used as a tool compound to study the structure and function of carbonic anhydrase enzymes and their role in physiological and pathological processes. Overall, this compound has great potential for scientific research and drug discovery, and further studies are needed to fully explore its applications and mechanisms of action.
合成法
4-(4-Chloro-3-propoxybenzenesulfonamido)benzoic acid can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-propoxybenzenesulfonyl chloride with 4-aminobenzoic acid in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis method of this compound has been well established, and several modified procedures have been developed to improve the yield and purity of the final product.
科学的研究の応用
4-(4-Chloro-3-propoxybenzenesulfonamido)benzoic acid has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of several diseases, including cancer, inflammation, and microbial infections. In pharmacology, this compound has been used as a tool compound to study the mechanism of action of sulfonamide-based drugs. In biochemistry, this compound has been employed as a probe molecule to investigate the structure and function of enzymes and proteins.
特性
分子式 |
C16H16ClNO5S |
|---|---|
分子量 |
369.8 g/mol |
IUPAC名 |
4-[(4-chloro-3-propoxyphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C16H16ClNO5S/c1-2-9-23-15-10-13(7-8-14(15)17)24(21,22)18-12-5-3-11(4-6-12)16(19)20/h3-8,10,18H,2,9H2,1H3,(H,19,20) |
InChIキー |
OPJAJWGXEYCJNI-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Cl |
正規SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether](/img/structure/B273004.png)
![1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine](/img/structure/B273011.png)
![4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether](/img/structure/B273012.png)
![(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B273042.png)


![4-[(2-Isopropylanilino)carbonyl]isophthalic acid](/img/structure/B273050.png)

![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)



